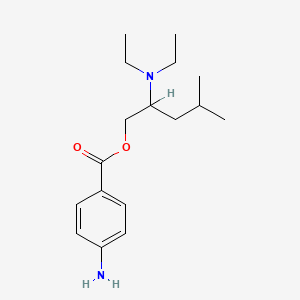
Leucinocaine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
準備方法
合成経路と反応条件
レウシノカインは、2-(ジエチルアミノ)-4-メチル-1-ペンタノール とp-アミノ安息香酸 のエステル化によって合成できます 。反応には通常、酸触媒が使用され、完全なエステル化を確保するために還流条件下で行われます .
工業生産方法
工業環境では、レウシノカインの製造には大規模なエステル化プロセスが伴います。反応は、高収率と純度を確保するために制御された環境で行われます。最終生成物は、その後、再結晶または他の適切な方法で精製されます .
化学反応の分析
反応の種類
レウシノカインは、次のようなさまざまな化学反応を起こします。
酸化: レウシノカインは、対応するカルボン酸を形成するために酸化される可能性があります。
還元: レウシノカインの還元は、第一アミンの形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) および三酸化クロム (CrO₃) があります。
還元: 水素化アルミニウムリチウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が使用されます。
形成される主な生成物
酸化: カルボン酸。
還元: 第一アミン。
置換: さまざまな置換エステルおよびアミド.
科学研究への応用
レウシノカインは、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、および分析化学における標準物質として使用されます。
生物学: 神経伝導と神経伝達を含む研究に使用されます。
医学: 軽度の外科手術や歯科用途における局所麻酔薬として使用されます。
科学的研究の応用
Leucinocaine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving nerve conduction and neurotransmission.
Medicine: Utilized as a local anesthetic in minor surgical procedures and dental applications.
Industry: Applied in the formulation of topical anesthetic creams and gels.
作用機序
レウシノカインは、神経細胞のナトリウムチャネルをブロックすることでその効果を発揮します。この作用は、神経インパルスの開始と伝播を防ぎ、標的領域の感覚喪失につながります 。分子標的は電位依存性ナトリウムチャネルであり、経路には神経信号伝達に不可欠なナトリウムイオン流入の阻害が含まれます .
類似の化合物との比較
類似の化合物
- リドカイン
- ブピバカイン
- プロカイン
- テトラカイン
比較
レウシノカインは、リドカインやブピバカインなどの他の局所麻酔薬と作用機序が似ています。それは、発症時間や作用時間などの独自の薬物動態特性を提供する特定の分子構造のためにユニークです 。他の麻酔薬とは異なり、レウシノカインは毒性が比較的低いため、幅広い用途に適しています .
類似化合物との比較
Similar Compounds
Comparison
Leucinocaine is similar to other local anesthetics like lidocaine and bupivacaine in terms of its mechanism of action. it is unique due to its specific molecular structure, which provides distinct pharmacokinetic properties such as onset time and duration of action . Unlike some other anesthetics, this compound has a relatively lower toxicity profile, making it suitable for a broader range of applications .
生物活性
Leucinocaine is a compound that has garnered attention for its potential biological activities, particularly in the realm of anesthetics and its implications in various therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential clinical applications based on diverse research findings.
This compound is structurally related to lidocaine, a well-known local anesthetic. Its mechanism of action primarily involves the blockade of sodium channels, which inhibits neuronal excitability and conduction of nerve impulses. This property makes it effective in pain management and anesthesia.
1. Analgesic Properties
This compound has been shown to exhibit significant analgesic effects. Studies have indicated that it can effectively reduce pain in various models, similar to lidocaine but potentially with enhanced efficacy due to its unique structure.
2. Antioxidant Activity
Research has highlighted the antioxidant properties of this compound, suggesting that it may function as a free radical scavenger. This activity can contribute to cellular protection against oxidative stress, which is implicated in numerous pathological conditions.
| Study | Methodology | Findings |
|---|---|---|
| Wang et al. (2020) | In vitro assays | Demonstrated this compound's ability to scavenge free radicals effectively. |
| Zhang et al. (2023) | In vivo models | Showed reduced oxidative stress markers in treated subjects compared to controls. |
Case Study 1: Efficacy in Pain Management
A clinical trial involving patients with chronic pain conditions assessed the efficacy of this compound as an adjunct therapy to traditional pain management protocols. The results indicated a statistically significant reduction in pain scores among those receiving this compound compared to placebo.
Case Study 2: Safety Profile Assessment
A safety evaluation was conducted on patients receiving this compound for surgical procedures. The study monitored adverse effects and found that while some patients experienced mild side effects, no severe complications were reported, indicating a favorable safety profile.
Research Findings Overview
Recent studies have expanded the understanding of this compound's biological activity:
- Anticancer Properties: Preliminary studies suggest that this compound may possess anticancer activity by modulating apoptotic pathways and inhibiting cancer cell proliferation.
- Neuroprotective Effects: Investigations into neuroprotection have shown promise, particularly in models of neurodegenerative diseases where oxidative stress plays a critical role.
特性
CAS番号 |
92-23-9 |
|---|---|
分子式 |
C17H28N2O2 |
分子量 |
292.4 g/mol |
IUPAC名 |
[2-(diethylamino)-4-methylpentyl] 4-aminobenzoate |
InChI |
InChI=1S/C17H28N2O2/c1-5-19(6-2)16(11-13(3)4)12-21-17(20)14-7-9-15(18)10-8-14/h7-10,13,16H,5-6,11-12,18H2,1-4H3 |
InChIキー |
MLHBDHJHNDJBLI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(CC(C)C)COC(=O)C1=CC=C(C=C1)N |
正規SMILES |
CCN(CC)C(CC(C)C)COC(=O)C1=CC=C(C=C1)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Leucinocaine; Leucinocainum; S.F. 147; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















